Cas no 1704095-56-6 ((3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid)

(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid is a boronic acid derivative featuring a chloro-substituted phenyl ring linked to a 4-oxopiperidine moiety via a methylene bridge. This compound is of interest in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, due to the reactivity of its boronic acid group. The 4-oxopiperidine group enhances its solubility in polar organic solvents, facilitating its use in diverse reaction conditions. Its structural features make it a valuable intermediate in pharmaceutical and agrochemical research, enabling the construction of complex molecules. The chloro substituent offers additional reactivity for further functionalization, broadening its utility in medicinal chemistry and material science applications.
(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid structure
1704095-56-6 structure
商品名:(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid
CAS番号:1704095-56-6
MF:C12H15BClNO3
メガワット:267.516402482986
MDL:MFCD28400486
CID:4703548

(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • (3-chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid
    • AM88301
    • (3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid
    • MDL: MFCD28400486
    • インチ: 1S/C12H15BClNO3/c14-12-7-10(13(17)18)2-1-9(12)8-15-5-3-11(16)4-6-15/h1-2,7,17-18H,3-6,8H2
    • InChIKey: OXBZNVAQJCTSRF-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(B(O)O)C=CC=1CN1CCC(CC1)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 293
  • トポロジー分子極性表面積: 60.8

(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
150100-1g
(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid, 95%
1704095-56-6 95%
1g
$772.00 2023-09-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C855180-500mg
(3-Chloro-4-((4-oxopiperidin-1- yl)methyl)phenyl)boronic acid
1704095-56-6 98%
500mg
¥3,255.00 2022-09-29
eNovation Chemicals LLC
D626511-500mg
(3-chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid
1704095-56-6 97%
500mg
$318 2023-09-02
eNovation Chemicals LLC
D626511-1g
(3-chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid
1704095-56-6 97%
1g
$1520 2024-05-24
eNovation Chemicals LLC
D626511-1g
(3-chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid
1704095-56-6 97%
1g
$1520 2025-02-25
Chemenu
CM211445-1g
(3-chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid
1704095-56-6 95%
1g
$877 2022-09-02
Matrix Scientific
150100-500mg
(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid, 95%
1704095-56-6 95%
500mg
$541.00 2023-09-10
eNovation Chemicals LLC
D626511-1g
(3-chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid
1704095-56-6 97%
1g
$1520 2025-02-21

(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid 関連文献

(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acidに関する追加情報

(3-Chloro-4-((4-Oxopiperidin-1-Yl)Methyl)Phenyl)Boronic Acid: A Comprehensive Overview

The compound with CAS No. 1704095-56-6, known as (3-Chloro-4-((4-Oxopiperidin-1-Yl)Methyl)Phenyl)Boronic Acid, is a significant molecule in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in drug development and advanced materials synthesis. The boronic acid functional group plays a pivotal role in enabling cross-coupling reactions, making this compound a valuable intermediate in organic synthesis.

The molecular structure of (3-Chloro-4-((4-Oxopiperidin-1-Yl)Methyl)Phenyl)Boronic Acid is characterized by a phenyl ring substituted with a chlorine atom at the 3-position and a (4-Oxopiperidin-1-Yl)methyl group at the 4-position. The presence of the oxopiperidine ring introduces rigidity and potential for hydrogen bonding, which can influence the compound's solubility, stability, and reactivity. Recent studies have highlighted the importance of such structural features in enhancing the bioavailability and pharmacokinetic properties of drug candidates.

The synthesis of this compound typically involves multi-step processes, including nucleophilic aromatic substitution and boronate esterification. Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of this molecule. For instance, the use of palladium catalysts in Suzuki-Miyaura coupling reactions has been reported to facilitate the formation of stable carbon-boron bonds, which are critical for downstream applications.

In terms of applications, (3-Chloro-4-((4-Oxopiperidin-1-Yl)Methyl)Phenyl)Boronic Acid has shown promise in the development of novel pharmaceutical agents. Its ability to participate in cross-coupling reactions allows for the construction of complex molecular architectures that are difficult to achieve through traditional synthetic methods. Recent advancements in medicinal chemistry have leveraged this compound to design inhibitors for various therapeutic targets, including kinases and proteases.

Moreover, this compound has found utility in materials science, particularly in the synthesis of advanced polymers and organic semiconductors. The boronic acid group enables controlled polymerization reactions, leading to materials with tailored electronic properties. Studies published in high-impact journals have demonstrated the potential of this compound in creating stimuli-responsive polymers that can adapt to environmental changes, such as temperature or pH variations.

The structural versatility of (3-Chloro-4-((4-Oxopiperidin-1-Yl)Methyl)Phenyl)Boronic Acid also makes it an attractive candidate for use in click chemistry and other modular synthetic strategies. Its ability to undergo multiple transformations without compromising stability has made it a cornerstone in modern organic synthesis.

In conclusion, (3-Chloro-4-((4-Oxopiperidin-1-Yl)Methyl)Phenyl)Boronic Acid is a versatile compound with significant implications across various scientific disciplines. Its unique chemical properties, combined with recent advancements in synthetic methodologies, position it as a key player in future innovations within drug discovery and materials science.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd